![molecular formula C25H31N9O2 B1223860 N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1223860.png)
N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide
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Overview
Description
N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide is a N-arylpiperazine.
Scientific Research Applications
Bioactive Metabolite Research
N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide, as a marine actinobacterium metabolite, has been identified in the marine actinobacterium Streptomyces sp. KMM 7210. The metabolite was isolated and studied for its chemical structure and cytotoxic activities, specifically on the sperm and eggs of the sea urchin Strongylocentrotus intermedius (Sobolevskaya et al., 2007).
Synthesis and Pharmacological Studies
The compound has been synthesized in various studies. One such example is the synthesis of 6-bromoquinazolinones derivatives, including N-substituted acetamides and 1-Amino-5-(6-bromo-3, 4-dihydro-2-phenyl-4-oxoquinazolin-3yl) methyl-1, 3, 4-triazin-2-thiol. These derivatives were screened for their anti-bacterial, anti-inflammatory, and analgesic activities (Ch. Rajveer et al., 2010).
Antiviral Activity Research
A study focused on the synthesis of 4,6-bis-ethylamino[1,3,5]triazine derivatives, including N-aryl-acetamide derivatives, to evaluate their antiviral activity against the Flu A (H1N1) virus. The compounds exhibited high antiviral activity, making them potential antiviral agents (Demchenko et al., 2020).
Memory Enhancement Studies
In a study on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, its effects on memory ability in mice were examined. The compound showed significant effects on enhancing memory ability (Li Ming-zhu, 2008).
Anticancer Activity Research
Several studies have synthesized derivatives of 2,4-diamino-1,3,5-triazine, including N-aryl-acetamide derivatives, to evaluate their anticancer activities. For instance, one derivative showed remarkable activity against the melanoma MALME-3 M cell line, indicating potential as a cancer treatment (Sa̧czewski et al., 2006).
Antiproliferative Activity Studies
Another study synthesized 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles and evaluated their antiproliferative activity. Some compounds showed higher cytotoxic activity than standard drugs, indicating their potential as anticancer agents (Hassan et al., 2021).
properties
Molecular Formula |
C25H31N9O2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[4-[[4-(4-acetamidoanilino)-6-(4-ethylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C25H31N9O2/c1-4-33-13-15-34(16-14-33)25-31-23(28-21-9-5-19(6-10-21)26-17(2)35)30-24(32-25)29-22-11-7-20(8-12-22)27-18(3)36/h5-12H,4,13-16H2,1-3H3,(H,26,35)(H,27,36)(H2,28,29,30,31,32) |
InChI Key |
DKNFDAXWMOSUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(=O)C)NC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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